1H-Benzimidazol-2-amine, 7-bromo-1-methyl-
Overview
Description
1H-Benzimidazol-2-amine, 7-bromo-1-methyl- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde or other carbonyl-containing compound. One common method is the reaction of 1,2-benzenediamine with 7-bromo-1-methyl-2-formylbenzene under acidic conditions . Industrial production methods often involve similar condensation reactions but may use different catalysts or solvents to optimize yield and purity .
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, 7-bromo-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal functions. This binding can inhibit the replication of viruses and the growth of bacteria . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, 7-bromo-1-methyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-amine: Lacks the bromine and methyl groups, resulting in different chemical properties and bioactivities.
7-Bromo-1H-benzimidazol-2-amine: Similar structure but without the methyl group, leading to variations in its reactivity and applications.
1-Methyl-1H-benzimidazol-2-amine:
The uniqueness of 1H-Benzimidazol-2-amine, 7-bromo-1-methyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUUUIKMZYPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39860-16-7 | |
Record name | 7-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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